molecular formula C10H6BrNO2 B1374831 6-Bromoisoquinoline-3-carboxylic acid CAS No. 1416713-22-8

6-Bromoisoquinoline-3-carboxylic acid

Cat. No.: B1374831
CAS No.: 1416713-22-8
M. Wt: 252.06 g/mol
InChI Key: WXVPUINLXIXGEP-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carbon monoxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

Comparison with Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • Isoquinoline-3-carboxylic acid
  • 6-Chloroisoquinoline-3-carboxylic acid

Comparison: 6-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and properties. Compared to 6-Bromoquinoline-3-carboxylic acid, it has a different electronic distribution due to the isoquinoline structure, which can influence its chemical behavior and biological activity. Isoquinoline-3-carboxylic acid lacks the bromine atom, making it less reactive in certain substitution reactions. 6-Chloroisoquinoline-3-carboxylic acid, while similar, has different steric and electronic effects due to the chlorine atom .

Properties

IUPAC Name

6-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPUINLXIXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744257
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-22-8
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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